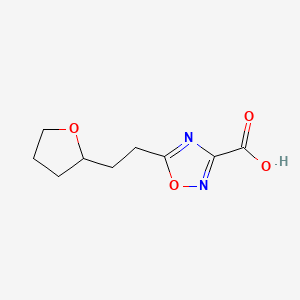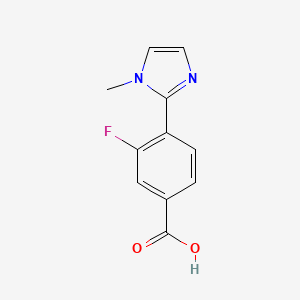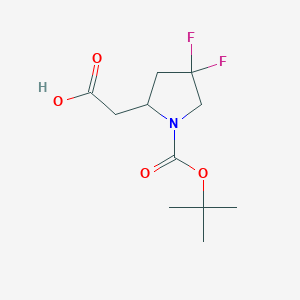
1,2,2-Trimethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Trimethylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with three methyl groups and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the decomposition of 3,5,5-trimethylpyrazoline using Kizhner’s procedure, which does not require pressure . This method yields 1,1,2-trimethylcyclopropane, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic hydrogenolysis in the presence of platinized carbon and hydrogen at controlled temperatures . This process ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
1,2,2-Trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,2,2-Trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the cyclopropane ring’s strained structure can participate in unique chemical reactions, making it a valuable intermediate in synthetic pathways.
類似化合物との比較
1,1,2-Trimethylcyclopropane: Shares a similar cyclopropane ring structure but differs in the position of the methyl groups.
1,2-Dimethylcyclopropane: Another cyclopropane derivative with two methyl groups.
Uniqueness: 1,2,2-Trimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopropane ring and a carboxylic acid group makes it a versatile compound for various applications.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
1,2,2-trimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3,(H,8,9) |
InChIキー |
CCIGAUXGHSUZMV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)



![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)


